An In-Depth Technical Guide to 4-Chloro-6-phenylpyridazin-3(2H)-one
An In-Depth Technical Guide to 4-Chloro-6-phenylpyridazin-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-6-phenylpyridazin-3(2H)-one (CAS No. 89868-14-4), a heterocyclic compound of significant interest in medicinal chemistry. The pyridazin-3(2H)-one core is a well-established pharmacophore, known to exhibit a wide array of biological activities. This document consolidates the available information on the chemical and physical properties of 4-Chloro-6-phenylpyridazin-3(2H)-one, outlines plausible synthetic routes based on established pyridazinone chemistry, and explores its potential applications in drug discovery and development, drawing parallels from the broader class of pyridazinone derivatives.
Introduction to the Pyridazinone Scaffold: A Privileged Structure in Medicinal Chemistry
The pyridazin-3(2H)-one ring system is a six-membered diazine heterocycle that has garnered substantial attention from medicinal chemists for decades. Its structural features, including the presence of two adjacent nitrogen atoms and a lactam moiety, allow for diverse functionalization and the establishment of multiple interaction points with biological targets. This has led to the development of a plethora of pyridazinone-containing compounds with a wide spectrum of pharmacological activities, including cardiovascular, anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer effects.[1][2][3] The inherent biological significance of this scaffold underscores the importance of exploring the properties and potential of its various substituted derivatives, such as 4-Chloro-6-phenylpyridazin-3(2H)-one.
Physicochemical Properties of 4-Chloro-6-phenylpyridazin-3(2H)-one
Precise, experimentally determined physicochemical data for 4-Chloro-6-phenylpyridazin-3(2H)-one are not extensively reported in peer-reviewed literature. However, based on information from chemical suppliers and the general properties of related compounds, the following information can be presented.
| Property | Value | Source |
| CAS Number | 89868-14-4 | [4][5][6][7] |
| Molecular Formula | C₁₀H₇ClN₂O | [4][6] |
| Molecular Weight | 206.63 g/mol | |
| Appearance | White to light yellow crystal powder | [4] |
| Purity | Typically ≥97% (research grade) | [4] |
| Storage | Room temperature, sealed and dry | [4][5] |
Note: The appearance and purity are typical for commercially available research chemicals and may vary between suppliers.
Synthesis and Chemical Reactivity
Synthesis of the 6-Phenylpyridazin-3(2H)-one Precursor
The foundational step is the synthesis of 6-phenylpyridazin-3(2H)-one. This is typically achieved through the condensation reaction of a γ-keto acid, specifically 3-benzoylpropionic acid, with hydrazine hydrate.[8]
Experimental Protocol: Synthesis of 6-Phenylpyridazin-3(2H)-one [8]
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A mixture of 3-benzoylpropionic acid (0.01 mol) and hydrazine hydrate (0.02 mol) is refluxed in ethanol for approximately 6 hours.
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Upon cooling, the resulting solid is filtered, washed with water, and dried. This intermediate product is 6-phenyl-4,5-dihydropyridazin-3(2H)-one.
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The dried solid is then dissolved in acetic acid.
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A solution of bromine in acetic acid is added dropwise to the mixture at 353.2 K (80 °C).
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The reaction mixture is stirred for an additional 15 minutes.
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The resulting solid precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield 6-phenylpyridazin-3(2H)-one.
The rationale behind this two-step, one-pot synthesis is the initial formation of the dihydropyridazinone ring via cyclization, followed by an in-situ dehydrogenation (aromatization) of the heterocyclic ring, driven by the bromine in acetic acid, to yield the more stable pyridazinone.
Figure 1: General workflow for the synthesis of the 6-phenylpyridazin-3(2H)-one precursor.
Proposed Chlorination to 4-Chloro-6-phenylpyridazin-3(2H)-one
The introduction of a chlorine atom at the 4-position of the 6-phenylpyridazin-3(2H)-one ring is the critical subsequent step. Direct chlorination of the pyridazinone ring can be challenging due to the potential for multiple reactive sites. However, established procedures for the chlorination of pyridazinone systems often employ reagents like phosphorus oxychloride (POCl₃), sometimes in the presence of a base or as a solvent. The regioselectivity of this reaction would be a key consideration.
Plausible Experimental Protocol (Hypothetical)
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To a stirred solution of 6-phenylpyridazin-3(2H)-one in a suitable solvent (e.g., phosphorus oxychloride or an inert high-boiling solvent like toluene), a chlorinating agent such as phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂) would be added.
-
The reaction mixture would likely be heated to reflux for a period of time, with the progress monitored by Thin Layer Chromatography (TLC).
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Upon completion, the reaction mixture would be carefully quenched, for instance, by pouring it onto crushed ice.
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The resulting precipitate would be filtered, washed to neutrality, and dried.
-
Purification would be achieved through recrystallization from an appropriate solvent or by column chromatography to isolate the desired 4-Chloro-6-phenylpyridazin-3(2H)-one isomer.
The choice of chlorinating agent and reaction conditions is crucial for controlling the position of chlorination. The electron-donating or -withdrawing nature of the phenyl group and the lactam functionality will influence the electron density of the pyridazinone ring, thereby directing the electrophilic chlorination.
Figure 2: Proposed workflow for the chlorination of 6-phenylpyridazin-3(2H)-one.
Potential Applications in Drug Discovery and Development
While specific biological activity data for 4-Chloro-6-phenylpyridazin-3(2H)-one is sparse, the extensive research on the pyridazinone scaffold provides a strong basis for predicting its potential therapeutic applications. The introduction of a chloro substituent at the 4-position can significantly modulate the compound's electronic properties, lipophilicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Cardiovascular Diseases
Pyridazinone derivatives are well-known for their cardiovascular effects, particularly as inotropic agents and vasodilators.[9] Many of these compounds exert their effects through the inhibition of phosphodiesterases (PDEs), particularly PDE3, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent vasodilation and increased cardiac contractility.[9] The 6-phenylpyridazinone core is a common feature in many of these active molecules. The 4-chloro substitution could potentially enhance or modify the interaction with the active site of PDE enzymes.
Oncology
The pyridazinone scaffold is a key component of several targeted anticancer agents.[1] These compounds have been shown to inhibit various protein kinases that are crucial for tumor growth and proliferation. The diverse biological activities of pyridazinone derivatives in oncology include:
-
Tyrosine Kinase Inhibition: Many pyridazinone-based molecules are designed as inhibitors of various tyrosine kinases involved in oncogenic signaling pathways.
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PARP Inhibition: Some pyridazinone derivatives have been identified as inhibitors of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, making them promising agents for cancers with specific DNA repair deficiencies.[1]
-
Anti-proliferative Activity: A broad range of pyridazinone compounds have demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[1]
Anti-inflammatory and Analgesic Activity
Derivatives of pyridazinone have been extensively investigated for their anti-inflammatory and analgesic properties.[10] Some of these compounds are known to act as inhibitors of cyclooxygenase (COX) enzymes, similar to nonsteroidal anti-inflammatory drugs (NSAIDs).[9] The 4-chloro-6-phenylpyridazin-3(2H)-one scaffold could serve as a starting point for the development of novel anti-inflammatory agents with potentially improved efficacy or side-effect profiles.
Agrochemicals
Beyond pharmaceuticals, pyridazinone derivatives have also found applications in agriculture as herbicides and insecticides.[2][11] The biological activity in this context often involves the inhibition of essential enzymes in plants or insects.
Figure 3: Potential application areas for 4-Chloro-6-phenylpyridazin-3(2H)-one.
Conclusion and Future Perspectives
4-Chloro-6-phenylpyridazin-3(2H)-one is a molecule of considerable interest, primarily due to its privileged pyridazinone core. While specific experimental data for this particular isomer is not yet widely published, its synthesis is feasible through established chemical methodologies. The broad and potent biological activities of related pyridazinone derivatives strongly suggest that 4-Chloro-6-phenylpyridazin-3(2H)-one holds significant potential as a scaffold for the development of novel therapeutics in areas such as cardiovascular disease, oncology, and inflammation. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and pharmacological profile. This will undoubtedly open new avenues for its application in drug discovery and as a valuable tool for chemical biology research.
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